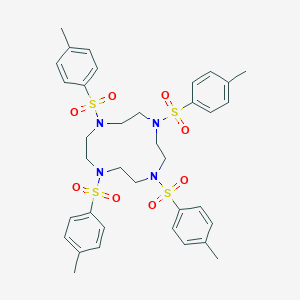

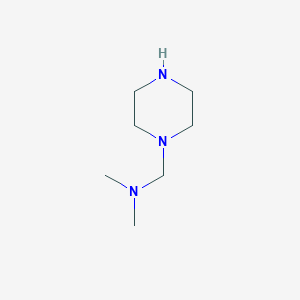

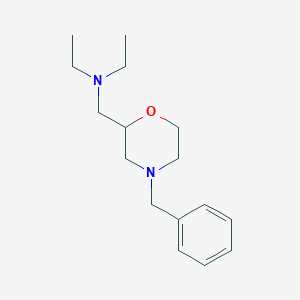

![molecular formula C12H17NO2 B114164 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 84472-25-3](/img/structure/B114164.png)

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Descripción general

Descripción

“N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C12H17NO2 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (1S,2S)-pseudoephedrine, a compound with a similar structure, involves the reduction of an alanine-derived oxazolidinone followed by treatment with phenyl magnesium bromide and chemoselective N-methylation .Molecular Structure Analysis

The molecular structure of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques such as X-ray crystallography . The compound has a molecular weight of 207.27 g/mol .Chemical Reactions Analysis

The chemical reactions involving “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” could potentially be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques. The compound has a molecular weight of 207.27 g/mol .Aplicaciones Científicas De Investigación

Nasal Decongestion and Respiratory Applications

rac N-Acetyl-Pseudoephedrine: is widely recognized for its use in the treatment of nasal congestion. It acts on adrenergic receptors in the nasal mucosa to reduce swelling and congestion . This compound is also used in managing sinus pressure associated with colds, allergies, and sinusitis, providing relief by constricting blood vessels and reducing inflammation in the nasal passages.

Synthetic Chemistry Applications

In synthetic chemistry, rac N-Acetyl-Pseudoephedrine serves as a chiral auxiliary. It can be used to induce stereochemistry during chemical synthesis, particularly in the production of enantiomerically pure molecules . This is crucial for the synthesis of pharmaceuticals where the chirality of a drug can affect its efficacy and safety.

Precursor in Pharmaceutical Synthesis

Due to its structural similarity to ephedrine, rac N-Acetyl-Pseudoephedrine is utilized as a precursor in the synthesis of various pharmaceutical drugs . It is involved in the production of other therapeutic agents, especially those that act on the cardiovascular and respiratory systems.

Analytical Chemistry

As a reference standard, rac N-Acetyl-Pseudoephedrine is used in analytical chemistry to calibrate instruments and validate analytical methods . Its well-defined physical and chemical properties make it an ideal compound for ensuring the accuracy and reliability of analytical data.

Pharmacodynamics and Pharmacokinetics Research

The chiral nature of rac N-Acetyl-Pseudoephedrine allows researchers to study its interaction with biological targets. This helps in understanding the pharmacodynamics (drug effects and mechanisms) and pharmacokinetics (drug absorption, distribution, metabolism, and excretion) of similar compounds .

Quantum Electrodynamics (QED) Testing

Although not a direct application of rac N-Acetyl-Pseudoephedrine , its structural analog pseudoephedrine’s derivatives have been used in testing QED by measuring transition frequencies between atomic states . This highlights the broader implications of research on such compounds in fundamental physics.

Neurology Research

rac N-Acetyl-Pseudoephedrine: may also be used in neurology research as a tool to understand the interaction of drugs with neurotransmitter systems. Its effects on adrenergic receptors can provide insights into the treatment of neurological conditions .

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetics of rac N-Acetyl-Pseudoephedrine involve its absorption, distribution, metabolism, and excretion (ADME). Pseudoephedrine, the parent compound of rac N-Acetyl-Pseudoephedrine, is known to be active after oral administration and is easily absorbed from the gastrointestinal tract . The onset of action occurs after 30 minutes, and the drug reaches its maximum concentration in the blood between 1 to 4 hours

Result of Action

The molecular and cellular effects of rac N-Acetyl-Pseudoephedrine’s action are primarily related to its sympathomimetic effects. By binding to and activating alpha and beta adrenergic receptors, it stimulates a response that results in vasoconstriction, increased heart rate, and bronchial muscle dilation . These effects make it useful in treating conditions such as nasal and sinus congestion, as well as allergic rhinitis .

Propiedades

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

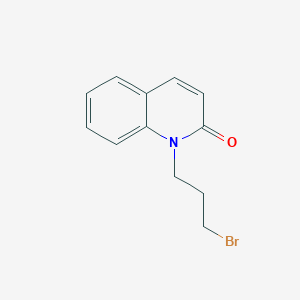

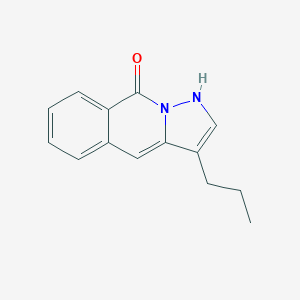

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

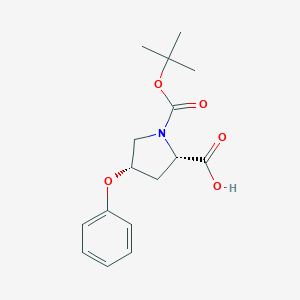

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

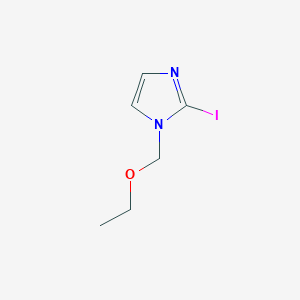

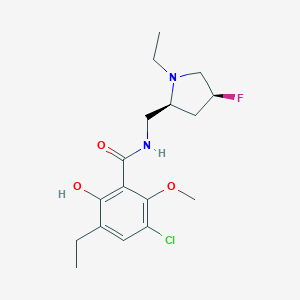

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

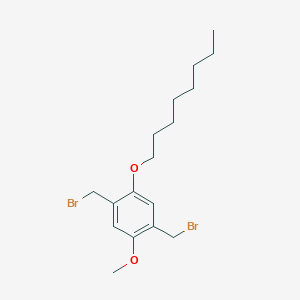

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)